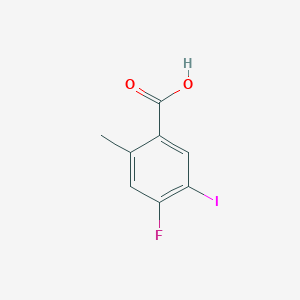

4-Fluoro-5-iodo-2-methylbenzoic acid

Description

Properties

IUPAC Name |

4-fluoro-5-iodo-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNXZCFAWAXLGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Fluoro-5-iodo-2-methylbenzoic acid CAS 1533441-18-7 properties

An In-depth Technical Guide to 4-Fluoro-5-iodo-2-methylbenzoic acid (CAS 1533441-18-7)

Introduction: A Versatile Halogenated Building Block

4-Fluoro-5-iodo-2-methylbenzoic acid is a polysubstituted aromatic carboxylic acid, a class of compounds of significant interest in the fields of medicinal chemistry and materials science. As a synthetic intermediate, its true value lies in the unique combination of its functional groups. The presence of a fluorine atom, an iodine atom, a methyl group, and a carboxylic acid on a single benzene ring provides a scaffold ripe with potential for targeted chemical modification.

Organofluorine compounds are prevalent in modern pharmaceuticals, with fluorine substitution often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1] Simultaneously, the iodo-substituent serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to construct complex molecular architectures. This guide offers a comprehensive overview of the known properties, plausible synthetic strategies, and potential applications of this compound, designed for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. Below is a summary of the key physicochemical data for 4-Fluoro-5-iodo-2-methylbenzoic acid.

| Property | Value | Source |

| CAS Number | 1533441-18-7 | [2][3] |

| Molecular Formula | C₈H₆FIO₂ | [4] |

| Molecular Weight | 280.04 g/mol | [3][4] |

| IUPAC Name | 4-fluoro-5-iodo-2-methylbenzoic acid | [3] |

| Purity | Typically ≥95% | [3] |

| LogP | 3.22 (Calculated) | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Canonical SMILES | CC1=CC(F)=C(I)C=C1C(=O)O | [3] |

| InChI Key | HLNXZCFAWAXLGI-UHFFFAOYSA-N | [3] |

Spectroscopic Profile: A Structural Elucidation Workflow

Predicted ¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for structural determination of organic molecules.

-

¹H NMR: The spectrum is expected to show three distinct regions:

-

Aromatic Protons: Two signals in the aromatic region (approx. 7.0-8.5 ppm). The proton at C6 will likely appear as a doublet, coupled to the fluorine at C4. The proton at C3 will appear as a doublet, coupled to the same fluorine atom.

-

Methyl Protons: A singlet corresponding to the three methyl protons, expected around 2.2-2.6 ppm.

-

Carboxylic Acid Proton: A broad singlet, typically far downfield (>10 ppm), whose position can be highly dependent on solvent and concentration.

-

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display eight unique carbon signals. Key predicted shifts include:

-

Carboxyl Carbon (-COOH): ~165-175 ppm.

-

Fluorine-Coupled Carbons: The carbon directly attached to fluorine (C4) will exhibit a large one-bond coupling constant (¹JCF ≈ 240-260 Hz). Adjacent carbons (C3, C5) will show smaller two- and three-bond couplings.

-

Iodine-Coupled Carbon (C5): The direct attachment of the heavy iodine atom will shift this carbon's resonance significantly upfield compared to an unsubstituted carbon.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 18-22 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the mass and fragmentation of the molecule. For 4-Fluoro-5-iodo-2-methylbenzoic acid, the molecular ion peak [M]⁺ would be observed at m/z ≈ 280. Common fragmentation pathways would likely include the loss of the hydroxyl group ([M-17]⁺), the entire carboxyl group ([M-45]⁺), and potentially the iodine atom ([M-127]⁺).

Synthesis and Reactivity: A Strategic Approach

A documented, scaled-up synthesis for 4-Fluoro-5-iodo-2-methylbenzoic acid is not prominently featured in publicly accessible literature. However, a scientifically sound synthetic route can be proposed based on established organic chemistry principles and known syntheses of structurally related molecules.[7][8] A logical and efficient pathway would involve the direct iodination of a commercially available precursor.

Proposed Synthetic Protocol: Electrophilic Iodination

The most direct route is the electrophilic iodination of 4-fluoro-2-methylbenzoic acid. The regiochemical outcome is directed by the existing substituents. The methyl and fluoro groups are ortho, para-directing activators, while the carboxylic acid is a meta-directing deactivator. All three groups favor substitution at the C5 position, making this a highly regioselective transformation.

Step-by-Step Methodology:

-

Precursor Solubilization: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-fluoro-2-methylbenzoic acid in a suitable solvent such as acetic acid.

-

Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 equivalents) to the solution. Causality Note: NIS is chosen as it is an easy-to-handle, mild source of an electrophilic iodine (I⁺).

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or trifluoroacetic acid (0.1 equivalents). Causality Note: The acid protonates the NIS, making it a much more potent electrophile and accelerating the rate of the electrophilic aromatic substitution.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup: Upon completion, pour the reaction mixture into a beaker of ice water. This will precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration and wash with cold water. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, high-purity 4-fluoro-5-iodo-2-methylbenzoic acid.

Applications in Drug Discovery and Chemical Synthesis

The true utility of 4-fluoro-5-iodo-2-methylbenzoic acid is as a versatile building block.[9] The distinct reactivity of its functional groups allows for sequential and selective modifications, making it an ideal scaffold for building molecular libraries in drug discovery programs.

-

The Iodine Handle for Cross-Coupling: The carbon-iodine bond is relatively weak, making it an excellent substrate for transition-metal-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide variety of substituents at the C5 position, including alkyl, aryl, and vinyl groups, via reactions like Suzuki, Stille, Sonogashira, and Heck couplings. This is a cornerstone of modern medicinal chemistry for exploring the structure-activity relationship (SAR) of a lead compound.

-

The Carboxylic Acid for Derivatization: The carboxylic acid group is a versatile functional handle. It can be readily converted to amides, esters, or acid chlorides. This is particularly useful for attaching the scaffold to other fragments or for modulating the compound's solubility and cell permeability. Amide coupling is one of the most common reactions in pharmaceutical synthesis.

-

The Fluorine Atom for Pharmacokinetic Tuning: As previously mentioned, the fluorine atom is a bioisostere for a hydrogen atom but possesses vastly different electronic properties. Its inclusion can block sites of metabolic oxidation, increase binding affinity through favorable electrostatic interactions, and fine-tune the acidity (pKa) of the nearby carboxylic acid.

Safety and Handling

As with any laboratory chemical, 4-fluoro-5-iodo-2-methylbenzoic acid must be handled with appropriate care, following standard safety protocols. The Globally Harmonized System (GHS) classifications are based on data from structurally similar compounds.[3]

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation.[3] |

| Eye Irritation | H319 | Causes serious eye irritation.[3] |

| Respiratory Irritation | H335 | May cause respiratory irritation.[3] |

| Skin Sensitization | H317 | May cause an allergic skin reaction. |

| Aquatic Hazard | H402 | Harmful to aquatic life. |

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a laboratory coat.[3]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release to the environment.

Conclusion

4-Fluoro-5-iodo-2-methylbenzoic acid represents a highly functionalized and synthetically valuable building block. While not a final product in itself, its strategic combination of reactive sites—an iodine atom for cross-coupling, a carboxylic acid for derivatization, and a fluorine atom for property modulation—makes it an enabling tool for researchers in drug discovery and advanced materials. Its predictable reactivity and plausible, regioselective synthesis position it as a key intermediate for the creation of novel and complex molecular entities. Proper understanding of its properties, synthesis, and handling is essential for unlocking its full potential in the laboratory.

References

- Sigma-Aldrich. (2024).

- The Royal Society of Chemistry. (n.d.).

- Beijing Xinheng Research Technology Co., Ltd. (n.d.). 4-Fluoro-5-iodo-2-methylbenzoic acid - CAS:1533441-18-7.

- Fisher Scientific. (n.d.).

- Fisher Scientific. (n.d.).

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

- Fisher Scientific. (n.d.).

- FUJIFILM Wako Chemicals. (n.d.). 4-FLUORO-5-IODO-2-METHYLBENZOIC ACID.

- PubChem. (n.d.). 5-Fluoro-2-iodobenzoic acid.

- Echemi. (n.d.). 4-BROMO-2-FLUORO-5-METHYLBENZOIC ACID.

- (n.d.). 5-Iodo-2-methylbenzoic Acid: Essential for Anti-Diabetic Drug Synthesis.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.

- ChemicalBook. (n.d.). 4-Fluoro-5-iodo-2-methyl-benzoic acid methyl ester.

- Fluorochem. (n.d.). 4-FLUORO-5-IODO-2-METHYLBENZOIC ACID.

- Benchchem. (n.d.). Spectroscopic Profile of 2-Iodo-5-methylbenzoic Acid: A Technical Guide.

- Ni, C., & Hu, J. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals.

- ChemicalBook. (n.d.). 5-Iodo-2-methylbenzoic acid synthesis.

- ChemicalBook. (n.d.). 4-Fluorobenzoic acid(456-22-4) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-IODO-5-METHYLBENZOIC ACID synthesis.

- Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID.

- Fluorochem. (n.d.). 4-Bromo-5-iodo-2-methyl-benzoic acid.

- ChemScene. (n.d.). Building blocks | Bioactive small molecules.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Ghorab, M. M., Ragab, F. A., Heiba, H. I., Elsayed, M. S. A., & Ghorab, W. M. (2018). Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents. Bioorganic chemistry, 80, 276–287.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1533441-18-7・4-FLUORO-5-IODO-2-METHYLBENZOIC ACID・4-FLUORO-5-IODO-2-METHYLBENZOIC ACID【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 4-Fluoro-5-iodo-2-methylbenzoic acid - CAS:1533441-18-7 - 北京欣恒研科技有限公司 [konoscience.com]

- 5. ekwan.github.io [ekwan.github.io]

- 6. bionmr.unl.edu [bionmr.unl.edu]

- 7. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 8. 5-Iodo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

4-Fluoro-5-iodo-2-methylbenzoic acid chemical structure and molecular weight

Executive Summary

4-Fluoro-5-iodo-2-methylbenzoic acid (CAS: 1533441-18-7) is a highly specialized halogenated benzoic acid derivative serving as a critical scaffold in medicinal chemistry. Characterized by its dense functionalization—combining a fluoride metabolic blocker, a reactive iodide handle, and a steric methyl wedge—this compound is primarily utilized as a key intermediate in the synthesis of kinase inhibitors (e.g., EGFR inhibitors) and other small-molecule therapeutics. Its unique substitution pattern allows for orthogonal functionalization: the iodide facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the carboxylic acid serves as an anchor for amide coupling or heterocycle formation.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The precise molecular weight and structural identifiers are foundational for stoichiometric calculations in synthetic workflows.

Table 1: Core Chemical Data

| Property | Value |

| Chemical Name | 4-Fluoro-5-iodo-2-methylbenzoic acid |

| CAS Number | 1533441-18-7 |

| Molecular Formula | C₈H₆FIO₂ |

| Molecular Weight | 280.03 g/mol |

| Exact Mass | 279.937 g/mol |

| Appearance | Off-white to pale yellow solid |

| Predicted pKa | 3.2 – 3.5 (Acidic, modulated by electron-withdrawing F/I) |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

| SMILES | CC1=CC(F)=C(I)C=C1C(=O)O |

Structural Analysis & Electronic Properties

Substituent Effects

The reactivity of 4-fluoro-5-iodo-2-methylbenzoic acid is dictated by the electronic interplay of its four substituents on the benzene ring:

-

C1-Carboxyl (-COOH): Acts as a moderate electron-withdrawing group (EWG) and a meta-director. It serves as the primary "head" of the molecule for amide coupling.

-

C2-Methyl (-CH₃): An electron-donating group (EDG) via hyperconjugation. It provides steric bulk ortho to the carboxylic acid, which can influence the conformation of downstream amides (atropisomerism potential in sterically congested drugs).

-

C4-Fluoro (-F): A deactivating group due to high electronegativity (inductive withdrawal -I) but an ortho/para director due to lone pair resonance (+R). In this scaffold, it often serves to block metabolic oxidation at the para-position relative to the methyl group.

-

C5-Iodo (-I): The "warhead" for synthetic elaboration. The C-I bond is weak and highly polarizable, making it the most reactive site for oxidative addition by transition metals (Pd, Cu).

Regiochemistry of Precursors

Understanding the structure requires analyzing the regiochemical pressures. The C5 position is electronically activated for electrophilic substitution relative to the C3 position. C3 is sterically crowded (sandwiched between the C2-Methyl and C4-Fluoro groups), whereas C5 is flanked by the smaller C4-Fluoro and C6-Hydrogen, making C5 the kinetically and thermodynamically favored site for late-stage iodination.

Synthetic Pathways & Methodology

Expertise Insight: While direct purchase is common for small-scale R&D, process scale-up often requires de novo synthesis. The most robust route involves the electrophilic iodination of the commercially available precursor, 4-fluoro-2-methylbenzoic acid.

Primary Synthetic Route: Electrophilic Iodination

This protocol utilizes N-Iodosuccinimide (NIS) in an acidic medium to generate the electrophilic iodine species (

Reagents:

-

Precursor: 4-Fluoro-2-methylbenzoic acid[1]

-

Iodine Source: N-Iodosuccinimide (NIS) or

/ -

Solvent/Catalyst: Trifluoroacetic acid (TFA) or Acetic Acid/Sulfuric Acid

Step-by-Step Protocol:

-

Dissolution: Dissolve 1.0 eq of 4-fluoro-2-methylbenzoic acid in TFA (0.5 M concentration).

-

Addition: Cool to 0°C. Add 1.1 eq of NIS portion-wise to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by LC-MS for the mass shift (+126 Da).

-

Quench: Pour the reaction mixture into ice water containing 10% sodium thiosulfate (

) to reduce unreacted iodine (indicated by the disappearance of brown color). -

Isolation: Filter the resulting precipitate. Wash with cold water and hexanes.

-

Purification: Recrystallize from ethanol/water if necessary to remove the C3-iodo isomer (minor byproduct).

Visualization of Synthetic Logic

The following diagram illustrates the regiochemical logic and workflow for synthesizing the target compound.

Figure 1: Synthetic workflow demonstrating the selective iodination of the precursor. The C5 position is favored over C3 due to the steric clash between the C2-Methyl and C4-Fluoro groups at the C3 site.

Applications in Drug Discovery

This compound is a "linchpin" intermediate. Its value lies in its ability to undergo sequential, orthogonal reactions.

Palladium-Catalyzed Cross-Coupling

The C5-Iodine bond is highly labile to Pd(0) insertion.

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create biaryl scaffolds (common in kinase inhibitors).

-

Sonogashira Coupling: Reaction with terminal alkynes to extend the carbon skeleton.

-

Heck Reaction: Coupling with alkenes.

Amide Bond Formation

The C1-Carboxyl group is typically converted to an acid chloride (using

Analytical Characterization (Predicted)

Due to the specific substitution pattern, the NMR signals are distinct and predictable.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~13.0 ppm (s, 1H): Carboxylic acid proton (broad, exchangeable).

-

δ ~8.2 ppm (d, J ≈ 7 Hz, 1H): H6 proton . It appears as a doublet due to coupling with the meta-Fluorine. It is significantly deshielded by the ortho-COOH and ortho-Iodine.

-

δ ~7.4 ppm (d, J ≈ 10 Hz, 1H): H3 proton . It appears as a doublet with a larger coupling constant (

) due to being ortho to the Fluorine. -

δ ~2.4 ppm (s, 3H): Methyl group.

-

-

¹³C NMR:

-

Expect signals for C=O (~168 ppm), C-F (doublet, ~160 ppm), and C-I (~90-100 ppm, shielded by the heavy atom effect).

-

Safety & Handling (SDS Summary)

Hazard Classification: Irritant (Skin/Eye/Respiratory).[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: Handle exclusively in a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from light. Iodine compounds can degrade/discolor upon prolonged light exposure.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 621745, 5-Iodo-2-methylbenzoic acid (Analog Reference). Retrieved from [Link]

-

Organic Syntheses. General Procedures for Iodination of Benzoic Acid Derivatives. (Methodology grounding). Retrieved from [Link]

Sources

A Technical Guide to the Nomenclature and Identification of 2-Methyl-4-fluoro-5-iodobenzoic Acid

Authored for Drug Discovery and Chemical Synthesis Professionals

As a key building block in medicinal chemistry and materials science, 2-Methyl-4-fluoro-5-iodobenzoic acid presents a unique combination of functional groups ideal for targeted synthesis. Its utility stems from the strategic placement of methyl, fluoro, and iodo substituents on a benzoic acid scaffold. This arrangement offers multiple, distinct reaction sites for creating complex molecular architectures. This guide provides an in-depth analysis of its systematic nomenclature, chemical identifiers, and the critical importance of precise terminology in research and development.

Part 1: Systematic IUPAC Nomenclature Deconstructed

The unambiguous identification of a chemical compound begins with its systematic name, governed by the International Union of Pure and Applied Chemistry (IUPAC). The name "2-Methyl-4-fluoro-5-iodobenzoic acid" is derived through a logical, rules-based process.

Methodology for IUPAC Name Assignment

-

Identify the Parent Structure : The molecule contains a carboxylic acid (-COOH) group attached directly to a benzene ring. This parent structure is known as benzoic acid . Many common names for monosubstituted benzenes, including benzoic acid, are retained as IUPAC base names.

-

Assign Locant Numbering : By IUPAC convention, the carbon atom of the benzene ring bearing the principal functional group (the carboxylic acid) is designated as position 1 (C1).

-

Number the Ring Substituents : The ring is numbered sequentially from C1 to C6. The direction of numbering is chosen to assign the lowest possible set of numbers (locants) to the substituents. For this molecule, the substituents are a methyl group (-CH3), a fluoro group (-F), and an iodo group (-I). Numbering clockwise places them at positions 2, 4, and 5, which is the lowest possible combination.

-

Alphabetize Substituents : The substituent names are arranged alphabetically, not numerically. In this case, the order is f luoro, i odo, m ethyl.

-

Assemble the Final Name : The alphabetized substituents, preceded by their corresponding locant numbers, are prefixed to the parent name. This results in the complete IUPAC name: 4-Fluoro-5-iodo-2-methylbenzoic acid .

Visualizing the Nomenclature

The following diagram illustrates the structural basis for the IUPAC name, showing the parent structure and the numbered positions of each substituent.

Caption: Workflow for verifying chemical identity.

By adhering to systematic nomenclature and utilizing robust chemical identifiers, researchers can ensure the accuracy, reproducibility, and integrity of their scientific work.

References

- IUPAC Rules. (n.d.).

- Naming aromatic compounds. (n.d.). Chemguide.

-

2-Fluoro-4-iodobenzoic acid | C7H4FIO2 | CID 2774516. (n.d.). PubChem. Retrieved from [Link]

-

2-Fluoro-5-iodobenzoic acid | C7H4FIO2 | CID 2778925. (n.d.). PubChem. Retrieved from [Link]

-

5-Fluoro-2-iodobenzoic acid | C7H4FIO2 | CID 13158583. (n.d.). PubChem. Retrieved from [Link]

- Intermediate IUPAC Nomenclature VII. (2012, January). University of California, Davis.

Halogenated Benzoic Acid Building Blocks: A Strategic Toolkit for Modern Drug Discovery

An In-Depth Technical Guide for Medicinal Chemistry Professionals

This guide provides an in-depth exploration of halogenated benzoic acids, foundational building blocks in medicinal chemistry. We will move beyond simple definitions to dissect the strategic rationale behind their synthesis and application. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into how these versatile scaffolds can be leveraged to overcome common challenges in lead optimization and drug design.

The Strategic Imperative of Halogenation in Drug Design

The introduction of halogen atoms onto a benzoic acid scaffold is a deliberate, strategic decision aimed at modulating a molecule's physicochemical and pharmacokinetic properties.[1][2] Far from being mere bulky substituents, halogens offer a nuanced toolkit for fine-tuning a drug candidate's profile. The choice of halogen (F, Cl, Br, or I) and its position on the aromatic ring can profoundly influence acidity, lipophilicity, metabolic stability, and target engagement.[2][3]

Causality Behind the Effects:

-

Acidity (pKa) Modulation: Halogens are electron-withdrawing groups that increase the acidity of the benzoic acid moiety.[4] This effect is crucial for optimizing the ionization state of a drug at physiological pH, which in turn affects its solubility, membrane permeability, and ability to interact with target proteins. The strength of this inductive effect generally follows the order of electronegativity (F > Cl > Br > I).

-

Lipophilicity Tuning: Halogenation systematically increases a molecule's lipophilicity, a critical parameter governing its absorption, distribution, metabolism, and excretion (ADME) profile. This enhanced lipophilicity can improve membrane permeability and cell uptake.[3] However, excessive lipophilicity can lead to poor solubility and off-target toxicity, making the precise choice of halogen a key optimization step.

-

Metabolic Blocking: The carbon-halogen bond, particularly the C-F bond, is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[5] Strategically placing a halogen at a metabolically vulnerable position on the benzoic acid ring can block unwanted oxidation, thereby increasing the drug's half-life and bioavailability.

-

Conformational Control: The steric bulk of halogens, especially in the ortho position, can restrict the rotation of the carboxylic acid group. This conformational locking can pre-organize the molecule into a bioactive conformation, enhancing its binding affinity for the target protein.[6]

Data Presentation: Comparative Physicochemical Properties

The following table summarizes the key properties of halogens as substituents, providing a quick reference for strategic selection in drug design.

| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |

| van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 |

| Electronegativity (Pauling) | 3.98 | 3.16 | 2.96 | 2.66 |

| Lipophilicity Contribution (π) | +0.14 | +0.71 | +0.86 | +1.12 |

| Key Feature in Drug Design | Metabolic blocker, pKa modulation | Versatile, good balance of size & electronics | Enhanced halogen bonding potential | Strongest halogen bond donor |

The Halogen Bond: A Directional Force in Molecular Recognition

Once dismissed as simple hydrophobic interactions, the role of halogens in high-affinity binding is now understood to be driven by a specific, directional non-covalent interaction known as the halogen bond (XB).[7][8] This interaction occurs between an electrophilic region on the halogen atom (termed the σ-hole) and a nucleophilic partner, such as a backbone carbonyl oxygen or the side chain of an amino acid in a protein binding pocket.[1][7][9]

The σ-hole is a region of positive electrostatic potential located on the halogen atom opposite to the R-X covalent bond.[7] This positive character arises from the anisotropic distribution of electron density around the halogen. The strength of the halogen bond is tunable and follows the trend I > Br > Cl >> F, correlating with the size and polarizability of the halogen atom.[10] Harnessing this interaction has become a powerful strategy for enhancing ligand affinity and selectivity.[7][8]

Mandatory Visualization: The σ-Hole and Halogen Bonding

Caption: The σ-hole concept, illustrating the positive potential on the halogen (X) that directs the halogen bond.

Modern Synthetic Strategies for Halogenated Benzoic Acids

Accessing highly functionalized and regiochemically pure halogenated benzoic acids is critical. While traditional methods like electrophilic aromatic substitution are useful, they often suffer from poor regioselectivity, particularly for ortho and meta isomers.[11][12] Modern medicinal chemistry relies on more precise and versatile techniques.

Key Methodologies:

-

Directed ortho-Metalation (DoM): This powerful strategy uses the carboxylic acid group (or a derivative) to direct a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. The resulting aryl anion is then quenched with an electrophilic halogen source (e.g., I₂, NBS, NCS) to install the halogen with perfect regioselectivity.[11] While effective, this method requires stoichiometric strong bases and cryogenic temperatures.

-

Transition Metal-Catalyzed C–H Halogenation: This has emerged as a more practical and scalable alternative.[11][13] Palladium catalysis, in particular, has proven highly effective. The carboxylic acid acts as a directing group, coordinating to the metal center and guiding the C-H activation and subsequent halogenation to the ortho position.[14][15] Recent advances using specialized bidentate ligands have made these reactions more practical by eliminating the need for stoichiometric bases or expensive oxidants, allowing for the use of inexpensive halogenating agents like N-halosuccinimides (NXS).[11][13] This approach offers excellent functional group tolerance, making it ideal for late-stage functionalization in complex drug discovery programs.[11]

Experimental Protocols: Ligand-Enabled ortho-C–H Iodination

This protocol is a self-validating system adapted from state-of-the-art methodologies for practical C-H halogenation.[11][13] The rationale is to provide a robust, high-yielding, and regioselective method suitable for medicinal chemistry applications.

Objective: To synthesize 2-iodo-4-methoxybenzoic acid from 4-methoxybenzoic acid.

Materials:

-

4-methoxybenzoic acid (1.0 mmol, 152.1 mg)

-

Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 6.7 mg, 3 mol%)

-

Pyridine-pyridone ligand (e.g., L24 as described in reference[11]) (0.03 mmol, 3 mol%)

-

N-iodosuccinimide (NIS) (1.2 mmol, 270 mg)

-

Acetonitrile (MeCN), anhydrous (5.0 mL)

-

Nitrogen gas (inert atmosphere)

-

Reaction vial (10 mL) with stir bar

Procedure:

-

Vessel Preparation: To a dry 10 mL reaction vial containing a magnetic stir bar, add 4-methoxybenzoic acid (152.1 mg), Pd(OAc)₂ (6.7 mg), and the pyridine-pyridone ligand.

-

Inert Atmosphere: Seal the vial with a septum cap and purge with nitrogen gas for 5 minutes. This is critical to prevent oxidation of the catalyst.

-

Reagent Addition: Under a positive pressure of nitrogen, add N-iodosuccinimide (270 mg) followed by anhydrous acetonitrile (5.0 mL) via syringe.

-

Reaction: Place the sealed vial in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously for 24 hours. The progress can be monitored by TLC or LC-MS by taking a small aliquot from the reaction.

-

Workup: After 24 hours, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium thiosulfate (2 x 15 mL) to quench any remaining NIS. Wash with brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-iodo-4-methoxybenzoic acid.

Mandatory Visualization: Synthetic Workflow

Caption: A streamlined workflow for the Pd-catalyzed ortho-C-H iodination of a substituted benzoic acid.

Spectroscopic Characterization

Unambiguous characterization of the synthesized halogenated benzoic acid is essential. A combination of spectroscopic techniques provides a complete picture of the molecule's structure and purity.

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the most powerful tool for structure elucidation. ¹H NMR confirms the substitution pattern on the aromatic ring, while ¹³C NMR shows the chemical shifts of all carbon atoms, including the direct attachment of the halogen.[16][17]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The characteristic C=O stretch of the carboxylic acid (typically 1680-1710 cm⁻¹) and the O-H stretch (a broad band from 2500-3300 cm⁻¹) will be prominent.[18][19]

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. For compounds containing chlorine or bromine, the characteristic isotopic pattern is a definitive piece of evidence for the presence of these halogens.[20]

Data Presentation: Representative Spectroscopic Data

The table below shows typical characterization data for 2-chlorobenzoic acid.

| Technique | Observation |

| ¹H NMR (CDCl₃) | δ 8.09 (dd, 1H), 7.50 (m, 1H), 7.40 (m, 1H), 7.31 (m, 1H)[17] |

| ¹³C NMR (CDCl₃) | δ 171.1, 134.8, 133.7, 132.5, 131.6, 128.5, 126.8[17] |

| IR (KBr, cm⁻¹) | ~3000 (broad, O-H), ~1700 (s, C=O) |

| MS (EI) | m/z 156/158 (M⁺, ~3:1 ratio), 139/141, 111 |

Case Studies: Halogenated Benzoic Acids in FDA-Approved Drugs

The strategic value of these building blocks is best illustrated by their presence in numerous marketed drugs. Approximately 30% of all small molecules approved by the USFDA contain a halogen substituent.[2] The halogenated benzoic acid motif is a recurring feature in drugs targeting a wide range of diseases.

-

Diclofenac: A widely used non-steroidal anti-inflammatory drug (NSAID), synthesized from 2-chlorobenzoic acid.[6] The two ortho-chlorine atoms on the aniline ring force a twisted conformation that is crucial for its activity against COX enzymes.

-

Fruquintinib: An FDA-approved kinase inhibitor for treating colorectal cancer. It contains a complex difluoro-substituted heterocyclic acid moiety, highlighting the use of fluorine to modulate properties and engage in specific interactions.[11]

-

Daridorexant: A dual orexin receptor antagonist for the treatment of insomnia. This molecule incorporates a 2-chloro-5-functionalized isonicotinic acid, a heteroaromatic bioisostere of benzoic acid, demonstrating the broad utility of this chemical class.[11]

These examples underscore the successful translation of fundamental chemical principles—pKa modulation, metabolic stability, and directed interactions like halogen bonding—into effective therapeutic agents.[2][6][11]

Conclusion and Future Perspectives

Halogenated benzoic acids are far more than simple synthetic intermediates; they are strategic building blocks that provide medicinal chemists with a powerful and versatile toolkit. By understanding the causal relationships between halogenation and a molecule's physicochemical properties, and by leveraging modern, selective synthetic methods, researchers can rationally design drug candidates with improved ADME profiles and enhanced target affinity. The continued development of novel C-H functionalization reactions will further expand the accessibility and utility of these essential scaffolds, solidifying their central role in the future of drug discovery.

References

-

Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(5), 1363–1388. [Link]

-

Ibrahim, M. A. A. (2019). Halogen Bonding: A New Frontier in Medicinal Chemistry. In Horizons in World Physics. Nova Science Publishers. [Link]

-

Mazzone, G., Pirillo, S., Tota, A., & Russo, N. (2019). Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. International Journal of Molecular Sciences, 20(17), 4237. [Link]

-

Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. PubMed. [Link]

-

Lu, Y., Wang, Y., & Zhu, W. (2010). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Taylor & Francis Online. [Link]

-

Zhang, H., He, G., & Chen, G. (2025). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. Journal of the American Chemical Society. [Link]

-

Saeed, A., & Shah, S. F. H. (2024). Functionalization of benzoic acids catalyzed by transition metals. ResearchGate. [Link]

-

Zhang, H., He, G., & Chen, G. (2025). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. ACS Publications. [Link]

-

Wang, D. H., Wasa, M., Giri, R., & Yu, J. Q. (2016). Pd(II)-catalysed meta-C-H Functionalizations of Benzoic Acid Derivatives. PubMed. [Link]

-

Koczoń, P., Barańska, H., & Lewandowski, W. (2000). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. Asian Journal of Physics, 9(1), 71-76. [Link]

-

Dick, G. R., & Sanford, M. S. (2012). C–H Bond Functionalization of Benzoic Acid: Catalytic Synthesis of 2-Hydroxy-6H-benzo[c]chromen-6-ones Using (Cp*IrCl2)2. Organometallics, 31(15), 5335–5342. [Link]

-

YouTube. (2023). Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12|. [Link]

-

Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

-

Reva, I., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(19), 4434. [Link]

-

Xu, Z., Liu, Y., & Lu, Y. (2014). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. ACS Publications. [Link]

-

Daughton, C. G., & Ternes, T. A. (2019). Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. Molecules, 24(10), 1881. [Link]

-

Vaia. (n.d.). Use the four compounds shown below to answer the following questions: Why are the ortho-halo-substituted benzoic acids stronger acids than benzoic acid? [Link]

-

Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. (2019). UCL Discovery. [Link]

-

Al-Majdoub, Z. M., et al. (2026). Retrospection of the USFDA-Approved Halogenated Drugs and Their Implication in Medicinal Chemistry and Drug Discovery: A Perspective of Approved Drugs Between 2019 and 2024. Archiv der Pharmazie. [Link]

-

Manelfi, E., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1699. [Link]

-

Shinde, S. D., et al. (2015). Importance of Physicochemical Properties In Drug Discovery. International Journal of Advanced Research in Pharmaceutical & Bio-Sciences. [Link]

-

A Brief Overview on Physicochemical Properties in Medicinal Chemistry. (2022). Research and Reviews: A Journal of Pharmaceutical Science. [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

-

IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. (2020). ResearchGate. [Link]

-

Retrospection of the USFDA‐Approved Halogenated Drugs and Their Implication in Medicinal Chemistry and Drug Discovery: A Perspective of Approved Drugs Between 2019 and 2024. (2026). ResearchGate. [Link]

-

IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... (n.d.). ResearchGate. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Retrospection of the USFDA-Approved Halogenated Drugs and Their Implication in Medicinal Chemistry and Drug Discovery: A Perspective of Approved Drugs Between 2019 and 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. vaia.com [vaia.com]

- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Principles and applications of halogen bonding in medicinal chemistry and chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Pd(II)-catalysed meta-C-H functionalizations of benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. asianjournalofphysics.com [asianjournalofphysics.com]

- 17. rsc.org [rsc.org]

- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Fluoro-5-iodo-2-methylbenzoic Acid: Safety, Handling, and Application

This guide provides a comprehensive safety and handling overview for 4-Fluoro-5-iodo-2-methylbenzoic acid, a key intermediate in modern synthetic chemistry. Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard safety data sheet to offer practical insights and protocols grounded in established safety principles. We will explore its chemical identity, assess its hazards, and provide actionable procedures for its safe utilization in a laboratory setting.

Core Chemical Identity and Properties

4-Fluoro-5-iodo-2-methylbenzoic acid (CAS No. 1533441-18-7) is a halogenated aromatic carboxylic acid.[1][2] Its trifunctional nature—featuring fluoro, iodo, and carboxylic acid moieties—makes it a versatile building block in medicinal chemistry and materials science. Understanding its fundamental properties is the first step in a robust safety assessment.

| Property | Value | Source |

| CAS Number | 1533441-18-7 | [1][2] |

| Molecular Formula | C₈H₆FIO₂ | [1] |

| Molecular Weight | 280.04 g/mol | [1] |

| IUPAC Name | 4-fluoro-5-iodo-2-methylbenzoic acid | [2] |

| Canonical SMILES | CC1=CC(F)=C(I)C=C1C(=O)O | [2] |

| Purity | Typically ≥95% | [1] |

| Appearance | Off-white to light yellow powder (inferred from similar compounds) | [3] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks are associated with irritation to the skin, eyes, and respiratory system.[2] A logical workflow, from GHS classification to personal protective equipment (PPE) selection, is crucial for mitigating exposure.

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: Fluorochem SDS[2]

Hazard Mitigation Workflow

The following diagram illustrates the logical flow from hazard identification to the implementation of control measures.

Caption: First-Aid Response to Chemical Exposure.

Detailed First-Aid Measures

-

Inhalation : If inhaled, remove the person to fresh air and keep them comfortable for breathing. If symptoms such as coughing or difficulty breathing persist, call a poison center or doctor. [4][5]* Skin Contact : If on skin, wash immediately with plenty of soap and water. If skin irritation occurs, seek medical advice. Take off and wash contaminated clothing before reuse. [2][4]* Eye Contact : If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention. [2][4]* Ingestion : Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Immediately call a poison center or doctor. [5]

Role in Drug Discovery and Development

Halogenated benzoic acids are foundational scaffolds in medicinal chemistry. The specific substitution pattern of 4-Fluoro-5-iodo-2-methylbenzoic acid makes it a valuable intermediate for creating complex molecules.

-

Synthetic Building Block : The iodine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse functionalities. [6]The fluorine atom can enhance metabolic stability and binding affinity of the final drug candidate. [7]* Applications : While specific projects using this exact molecule may be proprietary, related iodo-methylbenzoic acids are cited as critical intermediates in the synthesis of APIs for anti-diabetic medications. [8]The broader class of anilinoquinazolines, which can be synthesized from such intermediates, are known as potent EGFR inhibitors for cancer therapy. [6]

Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

-

Waste Classification : This material should be treated as hazardous waste.

-

Containerization : Collect waste in a designated, properly labeled, and sealed container.

-

Disposal : Dispose of contents/container to an approved waste disposal plant. [4]Do not allow the product to enter drains or waterways.

References

-

XHYSCI . (n.d.). 4-Fluoro-5-iodo-2-methylbenzoic acid - CAS:1533441-18-7. Retrieved from [Link]

-

Shenzhen Sendi Biological Technology Co., Ltd . (n.d.). CAS 1509204-33-4 5-Bromo-4-fluoro-2-iodo-benzoic acid methyl ester. Retrieved from [Link]

-

PubChem . (n.d.). 5-Fluoro-2-iodobenzoic acid. Retrieved from [Link]

-

PubChem . (n.d.). 5-Iodo-2-methylbenzoic acid. Retrieved from [Link]

-

MDPI . (2022). Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. Retrieved from [Link]

-

ACS Publications . (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. Retrieved from [Link]

-

Chemryt . (n.d.). 3-Fluoro-5-Iodo-4-Methylbenzoic acid Informatics. Retrieved from [Link]

-

OECD . (n.d.). SIDS Initial Assessment Report: 4-Hydroxybenzoic Acid. Retrieved from [Link]

-

Brazilian Journal of Pharmaceutical Sciences . (2015). Ecotoxicological assessment of four pharmaceuticals compounds through acute toxicity tests. Retrieved from [Link]

-

Toxicology Excellence for Risk Assessment (TERA) . (2010). Workplace Environmental Exposure Level (WEEL) for 4-Hydroxybenzoic Acid. Retrieved from [Link]

-

PubChem . (n.d.). 4-Bromo-2-fluoro-5-methylbenzoic acid. Retrieved from [Link]

Sources

- 1. 4-Fluoro-5-iodo-2-methylbenzoic acid - CAS:1533441-18-7 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 4. fishersci.com [fishersci.com]

- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nbinno.com [nbinno.com]

Technical Guide: Solubility Profiling and Handling of 4-Fluoro-5-iodo-2-methylbenzoic Acid

This guide provides an in-depth technical analysis of the solubility profile, physicochemical properties, and handling protocols for 4-Fluoro-5-iodo-2-methylbenzoic acid . It is designed for researchers requiring precise control over solvent selection for synthesis, purification, and biological screening.

Compound Identifier: 4-Fluoro-5-iodo-2-methylbenzoic acid CAS Registry Number: 1533441-18-7 (Acid form) Molecular Formula: C₈H₆FIO₂ Molecular Weight: 280.03 g/mol [1]

Executive Summary & Physicochemical Profile

Solubility is not merely a binary state (soluble/insoluble) but a dynamic equilibrium governed by thermodynamics and intermolecular forces. For a poly-halogenated aromatic acid like 4-Fluoro-5-iodo-2-methylbenzoic acid, solubility is dictated by the competition between its hydrophobic halogenated core and its hydrophilic carboxylic acid tail.

Structural Determinants of Solubility

-

Lipophilicity (LogP ~3.6 - 4.0): The presence of Iodine (C-5) and Methyl (C-2) significantly increases lipophilicity compared to benzoic acid. This predicts poor aqueous solubility but high affinity for organic solvents.[2]

-

Acidity (pKa ~3.0 - 3.5): The electron-withdrawing nature of the Fluorine and Iodine substituents, combined with the ortho-methyl effect, likely increases acidity relative to benzoic acid (pKa 4.2). This facilitates deprotonation in basic media, drastically altering solubility.

-

Crystal Lattice Energy: The high molecular weight and halogen bonding potential (especially Iodine) suggest a stable crystal lattice, requiring solvents with high dielectric constants or strong H-bonding capabilities to disrupt.

Solubility Expectations Table

| Solvent | Predicted Solubility | Mechanism of Action | Primary Application |

| DMSO | High (>100 mg/mL) | Dipole-dipole interactions; H-bond accepting | Stock solutions, Bio-assays |

| Methanol | Moderate-High (>50 mg/mL) | H-bond donation/acceptance | Synthesis, Crystallization |

| Water | Very Low (<1 mg/mL) | Hydrophobic effect dominates | Precipitation medium |

| 1M NaOH | High | Deprotonation (Salt formation) | Aqueous delivery |

Solubility in DMSO (Dimethyl Sulfoxide)

DMSO is the "Gold Standard" solvent for this compound class due to its ability to disrupt strong crystal lattices via high polarity and accept hydrogen bonds from the carboxylic acid proton.

Mechanistic Insight

DMSO acts as a Lewis base. The oxygen atom of the sulfoxide group accepts the proton from the carboxylic acid moiety of 4-Fluoro-5-iodo-2-methylbenzoic acid. Simultaneously, the polar methyl groups of DMSO interact favorably with the hydrophobic halogenated ring, stabilizing the molecule in solution.

Protocol: Preparation of High-Concentration Stock (100 mM)

Objective: Prepare a stable stock solution for biological screening or chemical functionalization.

-

Calculate Mass: For 10 mL of 100 mM solution:

-

Weighing: Weigh 280.0 mg (±0.5 mg) of the solid into a generic amber glass vial (Iodine compounds are often light-sensitive).

-

Solvent Addition: Add 8.0 mL of anhydrous DMSO (Grade: ≥99.9%).

-

Dissolution: Vortex for 30–60 seconds. If particulates remain, sonicate at 40 kHz for 5 minutes. The solution should become clear and colorless to pale yellow.

-

Volume Adjustment: Transfer to a volumetric flask or graduated cylinder and top up to exactly 10.0 mL with DMSO.

-

Storage: Aliquot into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C. Note that DMSO freezes at 18.5°C; ensure complete thawing and vortexing before use to resolve concentration gradients.

Solubility in Methanol (MeOH)

Methanol is a protic polar solvent. Unlike DMSO, it can act as both a hydrogen bond donor and acceptor. It is preferred for synthetic workups and LC-MS sample preparation.

Mechanistic Insight

Methanol solvates the carboxylic acid group through hydrogen bonding networks. However, the solubility limit is often lower than in DMSO because the hydrophobic aromatic ring is less effectively solvated by the small methyl group of methanol compared to the larger hydrophobic surface area of DMSO.

Critical Risk: Fischer Esterification

Warning: Dissolving carboxylic acids in alcohols (Methanol/Ethanol) creates a risk of converting the acid to its methyl ester (Methyl 4-fluoro-5-iodo-2-methylbenzoate), especially if:

-

Catalytic acid is present (impurities).

-

The solution is heated.[3]

-

Storage times are prolonged (>24 hours).

Mitigation: For analytical standards (HPLC/NMR), analyze methanol solutions immediately. For storage, use DMSO or Acetonitrile.

Protocol: Recrystallization/Purification

Methanol is an excellent solvent for purifying this compound via the "Solvent/Anti-solvent" method.

-

Dissolution: Dissolve crude 4-Fluoro-5-iodo-2-methylbenzoic acid in minimal hot Methanol (60°C).

-

Filtration: Filter while hot to remove insoluble impurities.

-

Precipitation: Slowly add Water (anti-solvent) dropwise until turbidity persists.

-

Cooling: Allow the mixture to cool slowly to room temperature, then to 4°C. The hydrophobic effect will drive the halogenated acid out of solution as purified crystals.

Comparative Decision Framework

Select the solvent based on the downstream application.

Figure 1: Decision tree for solvent selection based on experimental requirements.

Experimental Workflow: Saturation Solubility Determination

To determine the exact solubility limit (S) in your specific lab conditions (Temp/Purity), use the Shake-Flask Method .

Reagents & Equipment

-

Test Compound: 4-Fluoro-5-iodo-2-methylbenzoic acid.[1]

-

Solvents: DMSO (anhydrous), Methanol (HPLC grade).

-

Equipment: Orbital shaker (temp controlled), Centrifuge, HPLC-UV or UV-Vis Spectrophotometer.

Step-by-Step Protocol

-

Excess Addition: Add solid compound to 1.0 mL of solvent in a microcentrifuge tube until undissolved solid remains visible (supersaturation).

-

Equilibration: Shake at 25°C for 24 hours at 500 rpm.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

-

Sampling: Carefully remove the supernatant.

-

Dilution: Dilute the supernatant by a factor of 100 or 1000 using the same solvent to bring the concentration into the linear dynamic range of your detector.

-

Quantification: Measure absorbance (UV-Vis) or Peak Area (HPLC) against a pre-calibrated standard curve.

Calculation:

References

-

PubChem. Compound Summary: 5-Iodo-2-methylbenzoic acid (Analog).[4] National Library of Medicine. Available at: [Link]

-

Xue, J., et al. (2018).[3] Solubility of Benzoic Acid in Six Alcohols.[3][5] Asian Journal of Chemical Sciences.[3] Available at: [Link]

Sources

- 1. 4-Fluoro-5-iodo-2-methylbenzoic acid - CAS:1533441-18-7 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. 5-Iodo-2-Methylbenzoic Acid - High Purity at Attractive Prices [nationalanalyticalcorp.com]

- 3. journalajocs.com [journalajocs.com]

- 4. 5-Iodo-2-methylbenzoic acid | C8H7IO2 | CID 621745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Characterization of 4-Fluoro-5-iodo-2-methylbenzoic acid

Abstract

This technical guide addresses the physical state and melting point of 4-Fluoro-5-iodo-2-methylbenzoic acid (CAS No. 1533441-18-7), a halogenated aromatic carboxylic acid of interest in medicinal chemistry and materials science. Due to the absence of experimentally determined data in peer-reviewed literature, this document provides a comprehensive framework for researchers. It includes an analysis of structurally related compounds to predict the physical properties of the title compound, a detailed, field-proven protocol for its melting point determination, and essential safety considerations. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to handle and characterize this compound effectively.

Introduction and Physicochemical Profile

4-Fluoro-5-iodo-2-methylbenzoic acid is a substituted benzoic acid derivative. The presence of three distinct functional groups on the benzene ring—a fluorine atom, an iodine atom, and a methyl group, in addition to the carboxylic acid moiety—makes it a versatile building block in organic synthesis. Halogenated benzoic acids are crucial intermediates in the development of pharmaceuticals, agrochemicals, and advanced polymers. The specific arrangement of substituents in 4-Fluoro-5-iodo-2-methylbenzoic acid suggests its potential utility in creating compounds with tailored electronic and steric properties, which are critical for modulating biological activity or material characteristics.

Predicted Physical State

Based on the known properties of benzoic acid and its derivatives, 4-Fluoro-5-iodo-2-methylbenzoic acid is predicted to be a crystalline solid at standard temperature and pressure. Benzoic acid, the parent compound, is a white crystalline solid.[1][2][3][4][5] The addition of substituents, particularly halogens which increase molecular weight and potential for intermolecular interactions, generally reinforces the solid state. This prediction is further supported by the observed physical states of its close structural analogs, which are typically off-white to light yellow powders or crystalline solids.[6][7]

Melting Point Analysis and Prediction

A definitive, experimentally verified melting point for 4-Fluoro-5-iodo-2-methylbenzoic acid is not currently published in scientific literature. However, by examining the melting points of its structural analogs, a reliable estimate can be established. This comparative analysis is a cornerstone of physical organic chemistry for predicting the properties of novel compounds.

Table 1: Melting Points of Structurally Related Benzoic Acid Derivatives

| Compound Name | Structure | Melting Point (°C) | Data Source |

| Benzoic Acid | C₇H₆O₂ | 121–125 | [2][8] |

| 4-Fluoro-2-methylbenzoic acid | C₈H₇FO₂ | 168–172 | [9] |

| 5-Iodo-2-methylbenzoic acid | C₈H₇IO₂ | 179–185 | [7] |

| 4-Fluoro-5-iodo-2-methylbenzoic acid | C₈H₆FIO₂ | Predicted: >180 | Author's Analysis |

The melting point of a crystalline solid is dictated by the strength of its crystal lattice, which is a function of intermolecular forces. Key insights from the data in Table 1 are:

-

Effect of Methyl and Fluoro Groups: The addition of a methyl and a fluoro group in 4-Fluoro-2-methylbenzoic acid significantly raises the melting point by over 45°C compared to benzoic acid. This is due to an increase in molecular weight and altered crystal packing.

-

Effect of Iodine: The substitution of a hydrogen atom with a large, polarizable iodine atom in 5-Iodo-2-methylbenzoic acid results in a substantial increase in melting point to the 179–185°C range. This is attributable to the significant increase in molecular weight and stronger van der Waals forces.

Expertise-Driven Prediction: Given that 4-Fluoro-5-iodo-2-methylbenzoic acid incorporates the structural features of both 4-Fluoro-2-methylbenzoic acid and 5-Iodo-2-methylbenzoic acid, its melting point is anticipated to be influenced by all substituents. The presence of the heavy iodine atom is expected to be a dominant factor. Therefore, it is logical to predict that the melting point of 4-Fluoro-5-iodo-2-methylbenzoic acid will be higher than that of 5-Iodo-2-methylbenzoic acid, likely exceeding 180°C . The exact value will depend on the specific crystal packing arrangement adopted by the molecule, which is influenced by the interplay of all substituents.

Experimental Protocol for Melting Point Determination

The following protocol describes a robust and self-validating method for determining the melting point of a novel organic solid like 4-Fluoro-5-iodo-2-methylbenzoic acid. This procedure is designed to ensure accuracy and reproducibility, which are critical for compound characterization.

Principle of Melting Point Depression

The melting point is a fundamental physical property used for both identification and purity assessment of a solid organic compound. A pure crystalline solid typically exhibits a sharp melting point range of 0.5–1.0°C. The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[10] Therefore, a narrow, reproducible melting range is a strong indicator of high purity.

Materials and Apparatus

-

Sample of 4-Fluoro-5-iodo-2-methylbenzoic acid (finely powdered)

-

Melting point apparatus (e.g., Mel-Temp, Fisher-Johns, or automated digital instrument)

-

Melting point capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for sample grinding)

-

Calibrated thermometer or digital temperature probe

-

Safety goggles and appropriate personal protective equipment (PPE)

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the sample is completely dry. If necessary, dry the sample under vacuum.

-

Place a small amount of the compound on a clean, dry surface. If the crystals are large, gently crush them into a fine powder using a spatula or a mortar and pestle. This ensures uniform packing and efficient heat transfer.

-

Invert a capillary tube and press the open end into the powder to collect a small amount of the sample.

-

-

Capillary Tube Packing:

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample tightly into the bottom.

-

The packed sample should have a height of 1–2 mm.[10][11] An excessive amount of sample will lead to a broadened melting range due to inefficient heat transfer through the sample.[10]

-

Turn the tube over and drop it down a long glass tube (e.g., a burette) onto the benchtop. The impact will further compact the sample at the bottom of the capillary. Repeat this step 2-3 times.

-

-

Apparatus Setup and Calibration Check:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned according to the instrument's manual.

-

Trustworthiness Check: It is good laboratory practice to first run a melting point determination on a known standard with a similar melting point (e.g., pure benzoic acid) to verify the calibration of the thermometer.

-

-

Melting Point Determination:

-

Rapid Preliminary Measurement: Heat the sample rapidly (e.g., 10–20°C per minute) to get an approximate melting point range. This saves time and identifies the temperature region of interest.[12]

-

Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new capillary with a fresh sample.

-

Begin heating again, but this time at a much slower rate (1–2°C per minute) as you approach the expected melting point.[12] A slow heating rate is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.[10]

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Continue heating slowly and record the temperature at which the last crystal of the solid melts completely into a liquid (T₂).

-

The melting point is reported as the range T₁ – T₂.

-

-

Data Validation:

-

Repeat the accurate measurement at least twice with fresh samples to ensure the result is reproducible. Consistent values validate the obtained melting point range.

-

Workflow Visualization

The following diagram illustrates the logical flow of the melting point determination protocol.

Caption: Workflow for accurate melting point determination.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Fluoro-5-iodo-2-methylbenzoic acid is not widely available, a hazard assessment can be made based on its functional groups and data from structurally similar compounds, such as 5-Iodo-2-methylbenzoic acid.[13]

-

Hazard Classification (Predicted):

-

Causes skin irritation (H315).

-

Causes serious eye irritation (H319).

-

May cause respiratory irritation (H335).

-

-

Recommended Precautions (P-Statements):

-

P261: Avoid breathing dust.

-

P264: Wash hands and exposed skin thoroughly after handling.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Researchers should always handle this compound in a well-ventilated area or a chemical fume hood. Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Conclusion

4-Fluoro-5-iodo-2-methylbenzoic acid is a crystalline solid whose melting point has not yet been formally documented. Through systematic analysis of its structural components and comparison with known analogs, its melting point is predicted to be in excess of 180°C. This guide provides a detailed, best-practice experimental protocol that enables researchers to accurately determine this key physical property. Adherence to this methodology will ensure the generation of reliable and reproducible data, which is fundamental to scientific integrity and the successful application of this compound in research and development.

References

-

PubChem. Benzoic Acid - Compound Summary. National Center for Biotechnology Information. [Link]

-

Sihauli Chemicals. 5-Iodo-2-Methyl Benzoic Acid. [Link]

-

INCHEM. ICSC 0103 - BENZOIC ACID. [Link]

-

Kunduz. Benzoic Acid (C6H5COOH): Structure, Properties Uses of Benzoic Acid. [Link]

-

BYJU'S. Properties of Benzoic Acid. [Link]

-

Seema Finechem. 5-Iodo-2-Methylbenzoic Acid | CAS No 54811-38-0. [Link]

-

University of Calgary. Melting point determination. [Link]

-

IndiaMART. 5-Iodo-2-Methylbenzoic Acid. [Link]

-

Stenutz. 4-fluoro-2-methylbenzoic acid. [Link]

-

College of Science, University of Babylon. experiment (1) determination of melting points. [Link]

-

TradeIndia. 5-Iodo-2-Methylbenzoic Acid. [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

-

Clarion University. Determination of Melting Point. [Link]

-

University of Missouri–St. Louis. Experiment 1 - Melting Points. [Link]

Sources

- 1. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoic acid | 65-85-0 [chemicalbook.com]

- 3. ICSC 0103 - BENZOIC ACID [inchem.org]

- 4. Benzoic Acid (C6H5COOH): Structure, Properties Uses of Benzoic Acid - Kunduz [kunduz.com]

- 5. byjus.com [byjus.com]

- 6. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 7. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 8. chembk.com [chembk.com]

- 9. 4-Fluoro-2-methylbenzoic acid | 321-21-1 [m.chemicalbook.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. byjus.com [byjus.com]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. echemi.com [echemi.com]

Methodological & Application

Suzuki-Miyaura coupling protocols using 4-Fluoro-5-iodo-2-methylbenzoic acid

Application Note: High-Efficiency Suzuki-Miyaura Coupling Protocols for 4-Fluoro-5-iodo-2-methylbenzoic Acid

Executive Summary & Strategic Importance

4-Fluoro-5-iodo-2-methylbenzoic acid is a "privileged scaffold" in modern medicinal chemistry, serving as a critical building block for atropisomeric kinase inhibitors, most notably in the synthesis of KRAS G12C inhibitors like Sotorasib (AMG 510) .

The molecule presents a unique chemoselective landscape:

-

C5-Iodo: The primary site for oxidative addition (highly reactive).

-

C4-Fluoro: An electron-withdrawing group that activates the ring for potential

side reactions but generally remains inert under standard Suzuki conditions. -

C2-Methyl: Provides steric bulk that influences atropisomerism in downstream intermediates but can hinder catalyst approach if bulky ligands are not employed.

This guide provides two validated protocols: one for the free acid (aqueous/green chemistry focus) and one for the methyl ester (high-throughput/anhydrous focus), grounded in process chemistry optimization data.

Critical Reaction Parameters & Mechanistic Insights

Successful coupling of this scaffold requires navigating three competing mechanistic pathways.

The "Base Effect" on Transmetalation

Recent kinetic studies on Sotorasib intermediates reveal that the choice of base alters the rate-determining step (RDS).

-

Weak Bases (KOAc): The RDS is often the transmetalation step.

-

Stronger Carbonate Bases (K₂CO₃/Cs₂CO₃): Accelerate transmetalation by forming a more reactive boronate species [Ar-B(OH)₃]⁻, shifting the RDS to oxidative addition or reductive elimination.

-

Recommendation: For 4-fluoro-5-iodo-2-methylbenzoic acid, K₂CO₃ is superior to KOAc, providing faster conversion without triggering defluorination.

Ligand Selection Strategy

The ortho-methyl group at C2 and the carboxylic acid moiety (if unprotected) create a specific electronic and steric environment.

-

Standard Phosphines (PPh₃): Often insufficient due to slow oxidative addition and susceptibility to oxidation.

-

Biaryl Phosphines (XPhos, SPhos, CataCXium A): These bulky, electron-rich ligands facilitate oxidative addition into the C-I bond and stabilize the Pd(0) species, preventing aggregation into Pd-black. Amphos (bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II)) has shown exceptional utility in similar process-scale couplings.

Experimental Protocols

Protocol A: Direct Coupling of the Free Acid (Aqueous Media)

Best for: Early-stage discovery, green chemistry compliance, and avoiding protection/deprotection steps.

Reagents:

-

Substrate: 4-Fluoro-5-iodo-2-methylbenzoic acid (1.0 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

-

Base: K₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add the benzoic acid derivative (1.0 equiv), aryl boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

-

Degas: Seal the vial and purge with Nitrogen (

) for 5 minutes. This is critical to prevent homocoupling of the boronic acid. -

Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) quickly under a counter-flow of

. -

Solvent: Add the degassed Dioxane/Water mixture via syringe.

-

Reaction: Heat the block to 80°C for 4–6 hours.

-

Checkpoint: Monitor via LC-MS.[1] The free acid may streak on TLC; LC-MS is preferred. Look for the disappearance of the M+H (iodide) peak.

-

-

Workup: Cool to room temperature. Acidify carefully with 1N HCl to pH ~3 (to protonate the carboxylate). Extract with Ethyl Acetate (3x).[3]

-

Purification: Dry organic layers over

, concentrate, and purify via reverse-phase HPLC or recrystallization (ethanol/water is often effective for these biaryls).

Protocol B: High-Yield Coupling of the Methyl Ester

Best for: Late-stage functionalization, difficult boronic acids, or when anhydrous conditions are required.

Reagents:

-

Substrate: Methyl 4-fluoro-5-iodo-2-methylbenzoate (1.0 equiv)

-

Coupling Partner: Heteroaryl Boronic Pinacol Ester (1.3 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR XPhos Pd G3 (2 mol%)

-

Base:

(Tribasic Potassium Phosphate) (2.5 equiv) -

Solvent: Toluene / Water (10:1) or THF.

Step-by-Step Methodology:

-

Pre-complexation (Optional but recommended): If using Pd(OAc)₂/XPhos separate, stir them in the solvent for 10 mins at RT to generate the active catalytic species

. -

Assembly: Add the methyl ester substrate, boronate ester, and

to the reaction vessel. -

Inertion: Evacuate and backfill with Argon (3 cycles).

-

Heating: Heat to 100°C (reflux) for 12 hours.

-

Note: The higher temperature is permitted by the ester protection, driving the reaction to completion against steric hindrance.

-

-

Quench: Cool to RT. Filter through a pad of Celite to remove Pd residues (which can chelate to the nitrogen in heteroaryl products).

-

Isolation: Concentrate the filtrate. The methyl ester product is usually amenable to standard silica gel flash chromatography (Hexanes/EtOAc gradient).

Data Summary & Troubleshooting

| Issue | Observation (LC-MS) | Root Cause | Corrective Action |

| Protodeboronation | Mass of Boronic Acid minus | Boronic acid instability in basic aqueous media. | Switch to Protocol B (Anhydrous THF) or use Boronic Esters/Trifluoroborates. |

| Homocoupling | Dimer of Boronic Acid detected. | Presence of Oxygen ( | Increase degassing time; ensure Argon balloon is positive pressure. |

| De-iodination | Mass of substrate minus Iodine (replaced by H). | Switch solvent to 2-MeTHF; lower temp to 60°C; increase catalyst loading. | |

| No Reaction | Starting material remains unchanged. | Catalyst poisoning or inactive Pd species. | Switch ligand to Amphos or SPhos ; ensure base is fully dissolved (add small amount of water if using Protocol B). |

Decision Workflow (Visualization)

The following diagram outlines the logical decision tree for selecting the optimal reaction conditions based on the specific coupling partner.

Caption: Decision tree for selecting Suzuki-Miyaura conditions based on the stability and sterics of the boronic acid partner.

References

-

Sotorasib Synthesis & Process Development

- Title: Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture.

- Source: Organic Process Research & Development (ACS Public

-

URL:[Link]

- General Suzuki Coupling of Halobenzoic Acids: Title: Suzuki-Miyaura Cross Coupling Reaction (TCI Chemicals Technical Guide). Source: TCI Chemicals.

-

Advanced Catalyst Systems (Amphos/XPhos)

- Title: A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of Aryl Mesyl

- Source: MIT Open Access (Buchwald Lab).

-

URL:[Link]

-

Solid-State/Mechanochemical Approaches

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: Strategic Synthesis of Biaryl Scaffolds Utilizing 5-Iodo-2-Methylbenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of Biaryl Scaffolds

Biaryl motifs are a cornerstone in modern medicinal chemistry and materials science.[1][2][3][4] These structures, characterized by two directly connected aromatic rings, are prevalent in a wide array of pharmaceuticals, agrochemicals, and functional materials.[3] The rotational restriction around the aryl-aryl bond can lead to atropisomerism, providing a unique three-dimensional architecture that is highly sought after for designing selective biological probes and therapeutic agents.[1] Notable examples of pharmaceuticals containing a biaryl core include the anti-inflammatory drug Diflunisal and the antihypertensive "sartan" class of drugs.[5]

The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has revolutionized the accessibility of these valuable scaffolds.[1][6] This method's mild reaction conditions, broad functional group tolerance, and high efficiency have made it a workhorse in both academic and industrial laboratories.[1] This guide focuses on a specific and highly useful building block for biaryl synthesis: 5-iodo-2-methylbenzoic acid and its derivatives. We will explore the strategic advantages of this substrate and provide a detailed protocol for its application in Suzuki-Miyaura cross-coupling reactions.

Strategic Rationale: Why 5-Iodo-2-Methylbenzoic Acid?

The choice of starting materials in a synthetic campaign is critical to its success. 5-Iodo-2-methylbenzoic acid offers several distinct advantages for the construction of complex biaryl structures:

-

The Iodide Leaving Group: The carbon-iodine bond is the weakest among the carbon-halogen bonds, making aryl iodides the most reactive partners in the rate-determining oxidative addition step of the Suzuki-Miyaura catalytic cycle.[6] This high reactivity allows for milder reaction conditions, often translating to lower catalyst loadings, shorter reaction times, and broader functional group compatibility.